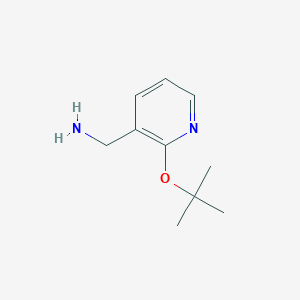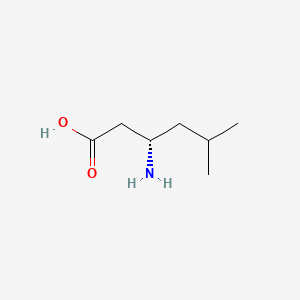
2-Amino-5-(4-(tert-butil)fenil)tiazol-4-carbohidrazida
Descripción general
Descripción
2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide is a chemical compound with the molecular formula C14H18N4OS and a molecular weight of 290.38 g/mol . This compound is known for its unique structure, which includes a thiazole ring, an amino group, and a carbohydrazide group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Thiazole derivatives are known to have broad pharmacological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with various biomolecules, including proteins and enzymes, through hydrogen bonding and hydrophobic interactions. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to the modulation of various cellular processes, making it a potential candidate for therapeutic applications.
Cellular Effects
The effects of 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the programmed cell death pathway . Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells.
Molecular Mechanism
At the molecular level, 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide exerts its effects through several mechanisms. It binds to the active sites of enzymes, thereby inhibiting their activity. This binding is often facilitated by hydrogen bonds and hydrophobic interactions. The compound can also induce conformational changes in proteins, leading to their inactivation . Furthermore, it can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues, leading to cellular damage.
Metabolic Pathways
2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound can also influence metabolic flux by inhibiting key enzymes involved in metabolic pathways, thereby altering the levels of specific metabolites.
Transport and Distribution
The transport and distribution of 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters and can bind to intracellular proteins, facilitating its distribution within the cell . This binding can also influence the localization and accumulation of the compound in specific cellular compartments.
Subcellular Localization
2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide is localized in various subcellular compartments, including the cytoplasm and the nucleus. Its activity and function can be influenced by its subcellular localization. For instance, when localized in the nucleus, the compound can interact with transcription factors and influence gene expression . Additionally, post-translational modifications, such as phosphorylation, can direct the compound to specific organelles, thereby modulating its activity.
Métodos De Preparación
The synthesis of 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide typically involves the reaction of 2-acetylbenzimidazoles with thiourea in the presence of iodine in ethyl alcohol . The reaction conditions include heating the mixture to facilitate the formation of the thiazole ring. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carbohydrazide groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide can be compared with other similar compounds, such as:
2-Amino-5-phenyl-1,3,4-thiadiazole: This compound has a similar thiazole ring but lacks the tert-butyl and carbohydrazide groups.
2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile: This compound has a more complex structure with additional functional groups and exhibits different biological activities.
The uniqueness of 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-14(2,3)9-6-4-8(5-7-9)11-10(12(19)18-16)17-13(15)20-11/h4-7H,16H2,1-3H3,(H2,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDXCPJYLOJYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377040 | |
| Record name | ZINC03883637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-56-4 | |
| Record name | 2-Amino-5-[4-(1,1-dimethylethyl)phenyl]-4-thiazolecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ZINC03883637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















